molecular formula C21H31N3O4 B15209799 Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) CAS No. 6296-80-6

Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)

Cat. No.: B15209799
CAS No.: 6296-80-6
M. Wt: 389.5 g/mol
InChI Key: ZVHIXVMSRNRJLZ-UHFFFAOYSA-N
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Description

Diethyl 5,5’-((methylazanediyl)bis(methylene))bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5,5’-((methylazanediyl)bis(methylene))bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) typically involves the reaction of appropriate pyrrole derivatives with diethyl esters under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-((methylazanediyl)bis(methylene))bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Diethyl 5,5’-((methylazanediyl)bis(methylene))bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 5,5’-((methylazanediyl)bis(methylene))bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5,5’-methylenebis(4-phenyl-1H-pyrrole-3-carboxylate)
  • Diethyl 2,2’-methylenebis(5-iodo-4-methyl-1H-pyrrole-3-carboxylate)
  • Diethyl 5,5’-carbonylbis(3,4-dimethyl-1H-pyrrole-2-carboxylate)

Uniqueness

Diethyl 5,5’-((methylazanediyl)bis(methylene))bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) is unique due to its specific structural features and the presence of the methylazanediyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6296-80-6

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 5-[[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl-methylamino]methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C21H31N3O4/c1-8-27-20(25)18-12(3)16(22-14(18)5)10-24(7)11-17-13(4)19(15(6)23-17)21(26)28-9-2/h22-23H,8-11H2,1-7H3

InChI Key

ZVHIXVMSRNRJLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)CN(C)CC2=C(C(=C(N2)C)C(=O)OCC)C)C

Origin of Product

United States

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